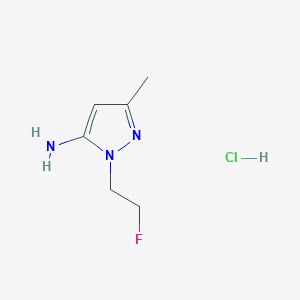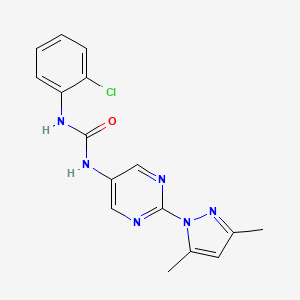
(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone," is a complex molecule that appears to incorporate several functional groups and structural motifs common in medicinal chemistry. These include a pyrazole ring, a fluorophenyl group, a morpholine ring, and a piperazine moiety. Such structures are often seen in drug design due to their potential interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, enaminones were synthesized by refluxing ketones with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, leading to the formation of compounds with piperazine or morpholine moieties . Although the exact synthesis of the compound is not detailed, the methods used for similar structures involve multi-step reactions, often starting with simple ketones and building complexity through the addition of various reagents and functional groups.
Molecular Structure Analysis
The molecular structure of compounds containing morpholine moieties has been confirmed using single crystal X-ray crystallography . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's potential interactions with biological targets. The presence of a fluorophenyl group in the compound suggests potential for enhanced binding affinity due to the electronegative nature of fluorine.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of enaminones with urea and substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives . These reactions are typically performed under acidic conditions and can result in good yields of the desired products. The specific reactions for the synthesis of the compound would likely involve similar condensation and substitution steps.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Dihydropyrimidinone derivatives containing piperazine or morpholine moieties are likely to have good solubility in polar solvents due to the presence of heteroatoms that can engage in hydrogen bonding . The fluorine atom in the compound would contribute to its lipophilicity, potentially affecting its ability to cross biological membranes.
科学的研究の応用
Antiproliferative Activity
The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a variant of the queried chemical, has been studied for its antiproliferative activity. Its structure was characterized using various spectroscopic methods and X-ray diffraction studies. This research suggests potential applications in inhibiting cell proliferation, which could have implications in cancer research (Prasad et al., 2018).
Antitumor Activity
Another study investigated a compound with structural similarities, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, for its antitumor properties. This research highlighted its distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Antibacterial and Antifungal Properties
A related compound, novel 1,5-disubstituted pyrazole and isoxazole derivatives, showed promising antibacterial and antifungal activities. This study extends the potential medical applications of these chemical structures to the field of infectious diseases (Sanjeeva, Reddy & Venkata, 2022).
Enzyme Inhibitory Activities
Derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide were evaluated for their inhibitory activities against various enzymes. These studies indicate potential applications in enzyme regulation, which could be significant in pharmaceutical development (Cetin et al., 2021).
Anticonvulsant Agents
Compounds such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives were explored for their potential as anticonvulsant agents. This research demonstrates the possible utility of these compounds in the treatment of seizure disorders (Malik & Khan, 2014).
Central Nervous System Depressant Activity
A study on novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones demonstrated central nervous system depressant activity and potential anticonvulsant properties. This research contributes to our understanding of the potential use of these compounds in neuropharmacology (Butler, Wise & Dewald, 1984).
作用機序
Target of Action
The primary targets of this compound are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
The compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in redness, swelling, discomfort, and heat, which are common indicators of inflammation .
Result of Action
The compound’s action results in a significant reduction in the inflammatory response. It has been shown to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis has shown that the test compounds decrease the amount of iNOS and COX-2 protein expression .
将来の方向性
特性
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN7O2/c23-17-3-1-16(2-4-17)18-13-19(27-26-18)22(31)30-7-5-28(6-8-30)20-14-21(25-15-24-20)29-9-11-32-12-10-29/h1-4,13-15H,5-12H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONVDWGNFRUDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC(=NN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B3016965.png)

![2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B3016971.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)
![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)
![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)
![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3016983.png)